molecular formula C20H15Cl3S2 B2996442 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene CAS No. 337923-79-2

2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene

Cat. No.: B2996442
CAS No.: 337923-79-2
M. Wt: 425.81
InChI Key: UQZSNTMVWVYXHB-UHFFFAOYSA-N
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Description

2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene is a complex organic compound that belongs to the class of organochlorine compounds These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-chlorothiophenol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then further reacted with 2-[(4-chlorophenyl)sulfanyl]benzyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding thiols or sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorobenzyl chloride
  • 4-chlorothiophenol
  • 2-[(4-chlorophenyl)sulfanyl]benzyl chloride

Uniqueness

2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-1-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3S2/c21-16-7-9-18(10-8-16)25-20-4-2-1-3-15(20)13-24-12-14-5-6-17(22)11-19(14)23/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZSNTMVWVYXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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